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3-benzyl-2,8-dimethyl-4(1H)-quinolinone

Cat. No.: B4466021
M. Wt: 263.3 g/mol
InChI Key: REQIPOITWBGWFO-UHFFFAOYSA-N
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Description

Overview of the Quinolinone Scaffold in Contemporary Chemical Research

Quinolinones, also referred to as oxo-quinolines, are a class of heterocyclic compounds that are a major focus in drug discovery and medicinal chemistry. mdpi.com Their structure, which features a benzene ring fused to a pyridinone ring, makes them a "privileged scaffold." This term signifies that the quinolinone core can bind to a wide range of biological targets, leading to diverse pharmacological effects. mdpi.comekb.eg As a result, quinoline (B57606) and its derivatives are key components in the development of new therapeutic agents. researchgate.netnih.govwisdomlib.org The versatility of this scaffold allows for extensive functionalization, enabling chemists to synthesize a vast library of analogues with varied biological properties. mdpi.comanjs.edu.iq

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the chemistry of life. anjs.edu.iq Nitrogen-containing heterocycles like quinoline are particularly prominent in numerous natural products and biologically active molecules. mdpi.comecorfan.org Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding and pi-stacking, make them ideal frameworks for designing drugs that can effectively interact with biological macromolecules like proteins and nucleic acids. The quinoline ring system is a recurring motif in many approved drugs, highlighting its importance in pharmaceutical research. ekb.egresearchgate.net

The history of quinoline chemistry dates back to the 19th century. In 1834, Friedlieb Ferdinand Runge first extracted quinoline from coal tar. wikipedia.org A few years later, in 1842, Charles Gerhardt obtained a related compound through the distillation of quinine, an antimalarial alkaloid. wikipedia.org These initial discoveries sparked significant interest, leading to the development of numerous synthetic methods for creating the quinoline core, many of which are still in use today. organicreactions.org

Several classic name reactions were established in the late 19th century for the synthesis of quinolines and their derivatives. These methods provided the foundation for the systematic exploration of this class of compounds.

Synthesis Method Year Description
Skraup Synthesis 1880Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org
Friedländer Synthesis 1882An acid- or base-catalyzed condensation of an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgiipseries.org
Conrad-Limpach Synthesis 1887The condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (tautomers of 4-quinolinones). iipseries.org
Combes Synthesis 1888The acid-catalyzed cyclization of an enamine formed from the condensation of an aniline with a β-diketone. iipseries.org
Camps Cyclization 1899A base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one, depending on the reaction conditions. mdpi.com

These pioneering synthetic routes paved the way for the creation of a vast array of quinoline and quinolinone derivatives, enabling extensive investigation into their chemical and biological properties. organicreactions.org

The Specificity of the 4(1H)-Quinolinone Isomer and its Derivatives

The quinolinone scaffold can exist in different isomeric forms, with 2(1H)-quinolinones and 4(1H)-quinolinones being the most studied. The position of the oxo group significantly influences the molecule's electronic properties, reactivity, and biological activity. The 4(1H)-quinolinone core, in particular, is a prominent feature in many compounds with a broad spectrum of biological activities. mdpi.com Research has demonstrated that derivatives of the 4(1H)-quinolinone isomer possess significant therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net The synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolinones, is a common strategy to access this important scaffold, with methods like the Gould-Jacobs reaction being frequently employed. mdpi.comwikipedia.org

Rationales for Investigating 3-benzyl-2,8-dimethyl-4(1H)-quinolinone and Analogous Structures in Academic Inquiry

The rationale for investigating a specific molecule like this compound stems from systematic structure-activity relationship (SAR) studies on the quinolinone scaffold. Academic inquiry focuses on how different substituents at various positions of the quinolinone ring affect its biological profile.

Substitution at the 3-position: The C3 position of the quinolinone ring is a common site for modification to modulate biological activity. For instance, studies on 3-anilino-quinolin-2(1H)-ones have explored their potential as PDK1 inhibitors, which are relevant in cancer therapy. nih.gov This suggests that introducing substituents at this position can lead to interactions with specific enzyme binding sites.

The Benzyl (B1604629) Group: The benzyl moiety is a frequently incorporated functional group in medicinal chemistry. Its introduction can enhance binding affinity to biological targets through hydrophobic and aromatic interactions. Research on 3-benzyl-substituted-4(3H)-quinazolinones, a closely related heterocyclic system, has demonstrated significant broad-spectrum antitumor activity, providing a strong rationale for exploring the benzyl group in similar scaffolds like quinolinones. nih.gov

The combination of these specific structural features in this compound makes it a logical target for synthesis and biological evaluation in the search for new therapeutic agents. nih.govnih.gov

Scope and Objectives of Academic Investigations on the Chemical Compound

Academic investigations into novel compounds like this compound typically follow a structured approach with several key objectives. The primary goals are to synthesize the molecule, characterize its physicochemical properties, and evaluate its potential as a biologically active agent.

The scope of such research often includes:

Synthesis and Characterization: Developing an efficient synthetic route to the target compound and its analogues. This is followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Biological Screening: Evaluating the compound's activity against a panel of biological targets. Given the known activities of the quinolinone scaffold, initial screening often focuses on areas like anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov For example, novel quinoline derivatives are frequently tested for their cytotoxicity against various cancer cell lines. ekb.egnih.gov

Mechanism of Action Studies: If significant biological activity is observed, further studies are conducted to elucidate the compound's mechanism of action. This could involve identifying the specific enzyme or receptor it interacts with, as seen in molecular docking studies of quinolinone analogues with protein kinases. nih.gov

Structure-Activity Relationship (SAR) Elucidation: Synthesizing and testing a series of related analogues to understand how structural modifications influence biological activity. This systematic approach is crucial for optimizing the lead compound to enhance its potency and selectivity while minimizing potential toxicity.

The ultimate objective of these academic inquiries is to identify novel chemical entities with therapeutic potential that can serve as starting points for further drug development. mdpi.comwisdomlib.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO B4466021 3-benzyl-2,8-dimethyl-4(1H)-quinolinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-2,8-dimethyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-12-7-6-10-15-17(12)19-13(2)16(18(15)20)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQIPOITWBGWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1h Quinolinone Systems and 3 Benzyl 2,8 Dimethyl 4 1h Quinolinone Analogs

Classical and Contemporary Approaches to 4(1H)-Quinolinone Core Synthesis

The construction of the fundamental quinolinone ring system can be achieved through various synthetic routes, each with its own set of conditions and substrate scope.

Classical methods for quinolinone synthesis primarily rely on thermal or acid/base-catalyzed cyclization reactions.

The Gould-Jacobs reaction , first reported in 1939, is a cornerstone for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolinones. wikipedia.orgdrugfuture.com The process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. ablelab.eursc.org This is followed by a thermal intramolecular cyclization of the resulting anilidomethylenemalonate intermediate, typically at high temperatures (often exceeding 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. ablelab.eumdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org A significant challenge with this method is the high temperature required for cyclization, which can lead to decomposition and side reactions. mdpi.com However, the use of high-boiling solvents like diphenyl ether or modern techniques such as microwave irradiation can improve yields and shorten reaction times. ablelab.eumdpi.com The regioselectivity of the cyclization can be an issue with asymmetrically substituted anilines, potentially leading to a mixture of products. mdpi.com

The Conrad-Limpach reaction (1887) provides an alternative route, involving the condensation of anilines with β-ketoesters. mdpi.compreprints.org Depending on the reaction conditions, this method can selectively produce either 4(1H)-quinolinones or 2(1H)-quinolinones. preprints.org Heating the initial β-arylaminoacrylate intermediate to high temperatures (around 250 °C) favors the formation of the 4(1H)-quinolinone. preprints.org

The Camps cyclization (1899) utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comnih.gov The reaction proceeds via an intramolecular aldol-type condensation and can yield either quinolin-4-ones or quinolin-2-ones, depending on the substrate's structure and the reaction conditions. mdpi.comnih.gov

While the term "Lappin Cyclization" is less commonly cited in the context of quinolinone synthesis compared to the Gould-Jacobs or Conrad-Limpach reactions, various other cyclization strategies exist. For instance, a facile and efficient synthesis of quinolin-2(1H)-ones has been developed through the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid. nih.gov

Table 1: Comparison of Classical Cyclization Reactions for Quinolinone Synthesis

Reaction Name Starting Materials Key Conditions Product Type
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate High temperature (>250 °C) or microwave irradiation 4-Hydroxy-3-carboalkoxyquinoline
Conrad-Limpach Reaction Aniline, β-ketoester High temperature (~250 °C) for 4-quinolones 4(1H)-Quinolinone or 2(1H)-Quinolinone

| Camps Cyclization | N-(2-acylaryl)amide | Base catalysis (e.g., NaOH) | 4(1H)-Quinolinone or 2(1H)-Quinolinone |

Palladium-catalyzed reactions have become powerful tools in organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.netresearchgate.net These methods have been successfully applied to the synthesis of quinolinone systems. One such strategy involves the palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors. acs.org This "N–H activation/Heck reaction" method allows for the one-step synthesis of various quinolinones with high efficiency. acs.org

Another approach is the palladium-catalyzed intramolecular N-arylation. In a tandem one-pot process, (Z)-β-chlorovinyl ketones react with amines via a Michael addition-elimination to form enamine intermediates, which then undergo intramolecular cyclization to yield 4(1H)-quinolinones. organic-chemistry.org Palladium catalysts are also instrumental in carbonylation reactions to form the quinolinone core, using carbon monoxide as the carbonyl source. researchgate.netresearchgate.net For example, a novel method for the palladium-catalyzed oxidative carbonylation of ketones and amines has been developed to construct 4-quinolone derivatives from simple starting materials. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net MCRs have been employed for the synthesis of complex quinoline (B57606) derivatives. For example, heterocyclic compounds like hybrid tetrahydroquinoline and quinoline derivatives have been prepared through MCRs involving phosphorus-substituted anilines, aldehydes, and styrenes. researchgate.net

A regioselective three-component synthesis of 1H-pyrazolo[3,4-b]quinolines, a related heterocyclic system, has been described, highlighting the power of MCRs in building molecular complexity rapidly. mdpi.com Another example is the synthesis of 4-hydroxyquinolone grafted spiropyrrolidines through a 1,3-dipolar cycloaddition, which is a type of multi-component process. nih.gov These strategies offer a rapid and diverse route to complex quinolone-based structures.

Targeted Synthesis of 3-Substituted and N-Alkylated 4(1H)-Quinolinones

To synthesize the specific target molecule, 3-benzyl-2,8-dimethyl-4(1H)-quinolinone, methodologies are required not only to build the core but also to introduce the correct substituents at the desired positions.

The alkylation of 4(1H)-quinolinones is complicated by the presence of two nucleophilic sites: the nitrogen at the N-1 position and the oxygen at the C-4 position. mdpi.com This can lead to a mixture of N-alkylated and O-alkylated products. researchgate.net The regioselectivity of the alkylation (N- versus O-alkylation) is influenced by several factors, including the base, solvent, and the structure of the quinolinone itself. researchgate.netnih.gov

For instance, the alkylation of 2-pyridones, a related heterocyclic system, predominantly occurs at the nitrogen atom when using an alkali salt in DMF, whereas using a silver salt favors O-alkylation. nih.gov In the context of quinazolinones, another related scaffold, alkylation with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com A one-pot tandem reduction of quinolines followed by reductive alkylation using aldehydes, catalyzed by boronic acid, provides a direct route to N-alkylated tetrahydroquinolines. acs.org While this applies to the reduced quinoline core, it showcases a strategy for direct N-functionalization.

The incorporation of the methyl groups at the C-2 and C-8 positions is typically achieved by selecting appropriately substituted starting materials in a classical synthesis. For the synthesis of a 2,8-dimethyl-4(1H)-quinolinone core, a classical approach like the Conrad-Limpach or Gould-Jacobs reaction would be employed, starting with 2-amino-m-xylene (3-amino-o-xylene).

In the Conrad-Limpach synthesis, reacting 2-amino-m-xylene with a β-ketoester like ethyl acetoacetate (B1235776) would lead to cyclization. The cyclization can occur at either C-2 or C-6 of the aniline ring. Cyclization at the C-6 position (ortho to the amino group and para to the C-3 methyl group) would yield the desired 8-methyl substitution pattern. The C-2 methyl group of the final quinolinone would originate from the keto-ester reactant (e.g., the methyl ketone part of ethyl acetoacetate).

Similarly, in a Gould-Jacobs reaction, the use of 2-amino-m-xylene would also install the methyl group at the C-8 position of the quinolinone ring system. mdpi.com The introduction of the C-2 methyl group in this context is less direct, as the standard Gould-Jacobs reaction yields a 4-hydroxyquinoline. Further modifications would be necessary to introduce a methyl group at the C-2 position.

Table 2: Summary of Mentioned Chemical Compounds

Compound Name
This compound
4(1H)-Quinolinone
Diethyl ethoxymethylenemalonate
4-hydroxy-3-carboalkoxyquinoline
4-hydroxyquinoline
Diphenyl ether
2(1H)-Quinolinone
N-(2-acylaryl)amide
Penta-2,4-dienamide
(Z)-β-chlorovinyl ketone
Acrylamide
Benzyne
Tetrahydroquinoline
1H-pyrazolo[3,4-b]quinoline
4-hydroxyquinolone
Spiropyrrolidine
Benzyl chloride
2-pyridone
Quinazolinone
2-amino-m-xylene

Regioselective Functionalization and Stereochemical Control

The precise placement of substituents on the 4(1H)-quinolinone ring is critical for modulating its chemical and biological properties. Regioselective functionalization, especially at the C-3 position, and the control of stereochemistry are key challenges in the synthesis of complex analogs like this compound.

Regioselective Functionalization at the C-3 Position:

Directing substituents to the C-3 position of the 4(1H)-quinolinone nucleus can be achieved through various synthetic strategies. One of the classical approaches is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. The choice of substituted aniline, such as 2,5-dimethylaniline, and a suitably substituted malonic ester would be a potential route to the 2,8-dimethyl-4(1H)-quinolinone core, which could then be functionalized at the C-3 position.

Modern methods offer more direct and versatile access to C-3 substituted quinolones. For instance, transition-metal-catalyzed reactions have emerged as powerful tools. Palladium-catalyzed carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes can furnish 4(1H)-quinolones. mdpi.com While this method often requires a source of carbon monoxide, developments have introduced solid CO precursors like molybdenum hexacarbonyl, which can be used in microwave-assisted syntheses for rapid access to the quinolone scaffold. organic-chemistry.org

A silver-catalyzed, one-pot synthesis allows for the preparation of 3-substituted-4-quinolones from enaminones and various electrophiles. rsc.org This method is advantageous as it allows for the direct introduction of a range of substituents at the C-3 position. Similarly, a transition-metal-free approach for the C-3 arylation of 4-quinolones has been developed using arylhydrazines as the aryl radical source in the presence of a base, proceeding at room temperature. organic-chemistry.org

For the specific introduction of a benzyl group, a cascade reaction has been reported for the synthesis of 3-benzyl-2-phenylquinolin-4(1H)-ones, highlighting a direct method to install the benzyl moiety at the desired position. researchgate.net While the 2-position is substituted with a phenyl group in this example, the methodology could potentially be adapted for the synthesis of 2-methyl analogs.

A summary of selected regioselective C-3 functionalization methods is presented in the table below.

Method Catalyst/Reagent Substrates Key Features Reference
Silver-Catalyzed AlkylationSilver (I) catalystEnaminones, ElectrophilesOne-pot synthesis of 3-substituted-4-quinolones. rsc.org
Transition-Metal-Free ArylationArylhydrazines, Base4-QuinolonesRoom temperature reaction, no prefunctionalization needed. organic-chemistry.org
Cascade ReactionNot specifiedNot specifiedDirect synthesis of 3-benzyl-2-phenylquinolin-4(1H)-ones. researchgate.net
Copper-Catalyzed CyclizationCuI, HOTf, Tf₂OSecondary anilines, AlkynesSynthesis of 2,3-substituted 4-quinolones. rsc.org

Stereochemical Control:

While the core 4(1H)-quinolinone is planar, the introduction of substituents, particularly at the C-2 and C-3 positions, can create stereocenters. The development of stereoselective methods to control the configuration of these centers is crucial for producing enantiomerically pure compounds.

For instance, a highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been developed to construct tetrahydroquinoline derivatives with high yields and excellent diastereoselectivities (>20:1 dr). frontiersin.org Although this method yields a saturated heterocyclic ring, subsequent oxidation could potentially provide access to enantiomerically enriched 4(1H)-quinolinones.

Palladium-catalyzed asymmetric synthesis of N-substituted 4-quinolones has also been achieved via a C-N coupling reaction, yielding products with up to 95% enantiomeric excess (ee). bohrium.com This strategy focuses on creating axial chirality due to restricted rotation around the C-N bond. While not directly applicable to creating a stereocenter at the C-3 position, it demonstrates the potential of asymmetric catalysis in the quinolone field.

Green Chemistry Principles in Quinolinone Synthesis

The synthesis of pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 4(1H)-quinolinones is no exception, with several environmentally benign methods being developed.

One of the key aspects of green chemistry is the use of alternative, safer solvents. Water has been explored as a reaction medium for the synthesis of quinolinone-related structures like 2,3-dihydroquinazolin-4(1H)-ones, offering advantages such as low cost, non-toxicity, and enhanced reaction rates in some cases. nih.gov Deep eutectic solvents (DES), which are biodegradable and non-hazardous, have also been employed as efficient media for N-alkylation/acylation reactions in the synthesis of isoquinoline (B145761) derivatives, a related class of heterocycles. researchgate.net

Catalyst-free and multicomponent reactions are also central to green synthesis. A multicomponent green reaction using ultrasonic irradiation and a chitosan-decorated copper nanoparticle catalyst has been reported for the synthesis of tetrahydroquinolin-5(1H)-ones. nih.gov This method significantly reduces reaction times and increases yields compared to conventional heating. nih.gov The use of microwave irradiation is another energy-efficient technique that has been applied to the synthesis of 3-cyano-4-quinolones, leading to short reaction times and high yields. rsc.org

The following table summarizes some green chemistry approaches for the synthesis of quinolone and related heterocyclic systems.

Green Chemistry Principle Methodology Example Advantages Reference
Safer SolventsReaction in waterSynthesis of 2,3-dihydroquinazolin-4(1H)-onesLow cost, non-toxic, potential for enhanced reactivity. nih.gov
Safer SolventsUse of Deep Eutectic Solvents (DES)Synthesis of isoquinoline derivativesBiodegradable, non-hazardous, cost-effective. researchgate.net
Energy EfficiencyUltrasonic irradiationSynthesis of tetrahydroquinolin-5(1H)-onesReduced reaction times, increased yields. nih.gov
Energy EfficiencyMicrowave-assisted synthesisSynthesis of 3-cyano-4-quinolonesShort reaction times, high yields. rsc.org
Atom EconomyMulticomponent reactionsSynthesis of tetrahydroquinolin-5(1H)-onesHigh atom economy, operational simplicity. nih.gov

Advanced Synthetic Transformations for Structural Elaboration

Beyond the initial construction of the 4(1H)-quinolinone scaffold, advanced synthetic transformations are employed to elaborate the structure and introduce further chemical complexity. These transformations enable the synthesis of diverse analogs for structure-activity relationship studies.

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. A cascade reaction involving a Michael addition and a Truce-Smiles rearrangement has been used to synthesize 1,2,3-trisubstituted 4-quinolone derivatives. rsc.org Another example is a metal-free radical cascade cyclization of aryl alkynoates with oxamic acids to produce carbamoylated coumarins, which share a similar benzopyranone core with quinolones. acs.org

C-H activation is a powerful strategy that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, avoiding the need for pre-functionalized substrates. A rhodium-catalyzed C-H activation of N-nitrosoanilines and their subsequent reaction with diphenylcyclopropenone (B372975) provides access to 1,2,3-trisubstituted 4-quinolones under mild conditions with high functional group tolerance. rsc.org

The synthesis of fused heterocyclic systems containing the quinolone motif is another area of advanced synthetic transformations. For example, the photooxygenation of furo[3,2-c]quinolin-4(5H)-one derivatives leads to a ring-opened product that can be hydrolyzed to a 3-acetyl-4-hydroxy-quinolin-2(1H)-one derivative. nih.gov Furthermore, 3-acetyl-4-hydroxy-quinolin-2(1H)-ones can serve as versatile synthons for cycloaddition reactions to build fused systems like pyrazoles, imidazoles, and pyridines. nih.gov

These advanced methods provide powerful tools for the diversification of the 4(1H)-quinolinone scaffold, enabling the synthesis of complex molecules with tailored properties.

Theoretical and Computational Investigations on 3 Benzyl 2,8 Dimethyl 4 1h Quinolinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. rsc.org These methods have been applied to quinolinone derivatives to understand their stability, reactivity, and potential interaction with biological targets. nih.govresearchgate.net

Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gap Analysis)

The electronic properties of a molecule are crucial in determining its chemical reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govscirp.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic transitions. tandfonline.com For quinolinone derivatives, a smaller energy gap often correlates with enhanced biological activity. DFT calculations are commonly used to determine the energies of the HOMO and LUMO, and thus the energy gap. tandfonline.comnih.gov In studies of various substituted quinoline (B57606) derivatives, the HOMO-LUMO gap has been a valuable parameter in assessing their potential as therapeutic agents. nih.govuantwerpen.be

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters for a Quinolinone Derivative

Parameter Value (eV)
EHOMO -5.581
ELUMO 1.801
Energy Gap (ΔE) 3.78
Ionization Potential (I) 8.475
Electron Affinity (A) 5.218
Chemical Hardness (η) 1.628

Note: The values presented are illustrative and based on representative data for similar quinoline derivatives. tandfonline.comuantwerpen.be

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. sapub.org

For quinolinone derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding with biological macromolecules. researchgate.net In various computational studies of quinoline analogues, MEP maps have been used to understand the interactions between the molecule and its biological target, providing insights that are valuable for drug design. nih.gov The electrostatic potential is also crucial in understanding the physicochemical properties of the molecule and its relationship with biological activity.

Natural Bond Orbital (NBO) Analysis

In the context of quinolinone derivatives, NBO analysis can reveal the electronic delocalization across the fused ring system and the influence of substituents on the electronic structure. uantwerpen.be This information is critical for understanding the molecule's reactivity and its ability to participate in various chemical reactions. The charge transfer within the molecule, as elucidated by NBO analysis, can also be correlated with its nonlinear optical (NLO) properties. researchgate.net

Reactivity and Stability Predictions Based on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity and stability of molecules. rsc.org By calculating various global and local reactivity descriptors, DFT provides a quantitative measure of a molecule's chemical behavior. Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are derived from the energies of the HOMO and LUMO. nih.gov

Table 2: Illustrative DFT-Derived Global Reactivity Descriptors for a Quinolinone Derivative

Descriptor Formula Value (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -1.89
Chemical Hardness (η) (ELUMO - EHOMO) / 2 3.69
Electrophilicity Index (ω) μ2 / 2η 0.48
Softness (S) 1 / 2η 0.14

Note: The values presented are illustrative and based on representative data for similar quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, with their observed biological activities.

Development of Predictive Models Using Theoretical Molecular Descriptors

In QSAR studies of quinolinone derivatives, a variety of theoretical molecular descriptors can be employed. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from methods like DFT, are particularly useful as they can capture the electronic and steric features of the molecules with high accuracy. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error of prediction (RMSEP). nih.gov

For benzyl-substituted heterocyclic compounds, QSAR studies have shown that descriptors related to the dipole moment, HOMO energy, and molecular shape can be significant in predicting their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For a QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation. nih.gov This process involves both internal and external validation methods to ensure the model is robust and not a result of chance correlation. nih.govnih.gov

Internal validation is often performed using techniques like leave-one-out cross-validation (LOO-CV), where the model is repeatedly built leaving one compound out at a time and then predicting the activity of that compound. mdpi.com The key metric here is the cross-validated correlation coefficient, Q². A high Q² value (typically > 0.5) indicates good internal predictive ability. mdpi.comresearchgate.net

External validation is considered the most stringent test of a model's predictive power. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" compounds. nih.gov Several statistical metrics are employed to assess the external predictive capability of the developed QSAR models. mdpi.comresearchgate.net These metrics ensure that the model can accurately predict the activity of new compounds within its applicability domain. mdpi.com

Below is a table summarizing key statistical parameters used for the validation of QSAR models.

Parameter Symbol Typical Acceptable Value Description
Coefficient of Determination> 0.6Indicates the proportion of variance in the dependent variable that is predictable from the independent variables for the training set.
Cross-validated Correlation Coefficient> 0.5A measure of the model's internal predictive ability, determined through cross-validation. mdpi.comresearchgate.net
Predictive r² for the Test Setr²_pred> 0.6Measures the predictive performance of the model on an external test set. mdpi.com
r²_mr²m> 0.5A metric that assesses the external predictability of a model by considering the difference between observed and predicted values. mdpi.comresearchgate.net
Mean Absolute ErrorMAELow ValueRepresents the average of the absolute differences between the predicted and observed values, indicating the magnitude of prediction error. mdpi.com

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. iscientific.org This technique is crucial for understanding potential drug-target interactions.

The primary goal of molecular docking is to predict the three-dimensional structure of a ligand-receptor complex, which provides insights into its binding mode. iscientific.orgresearchgate.net For a compound like 3-benzyl-2,8-dimethyl-4(1H)-quinolinone, this involves docking it into the active site of a target protein. The process reveals the most likely binding pose and the specific intermolecular interactions that stabilize the complex. researchgate.net

Studies on similar quinoline and quinazolinone derivatives show that common interactions include:

Hydrogen Bonds: The quinolinone core can act as a hydrogen bond donor or acceptor, often interacting with key amino acid residues like serine or aspartate in the receptor's binding pocket.

π-π Stacking: The aromatic rings of the quinolinone system and the benzyl (B1604629) group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The non-polar parts of the molecule, including the methyl and benzyl groups, can form favorable hydrophobic interactions with non-polar residues in the active site.

The table below illustrates the types of interactions that are typically identified in molecular docking studies.

Interaction Type Description Potential Interacting Groups on the Compound Typical Receptor Amino Acid Residues
Hydrogen BondAn electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Quinolinone oxygen and nitrogenSerine, Threonine, Aspartate, Glutamate
π-π StackingNon-covalent interaction between aromatic rings.Quinolinone ring, Benzyl group ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionThe tendency of non-polar substances to aggregate in an aqueous solution and exclude water molecules.Benzyl group, Methyl groupsAlanine, Valine, Leucine, Isoleucine
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Entire moleculeAll nearby residues

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor. iscientific.org This binding affinity is expressed as a numerical score, often in units of kcal/mol, which represents the free energy of binding. A lower (more negative) score generally indicates a more stable and favorable ligand-receptor complex. researchgate.net

These scoring functions calculate the total interaction energy by summing up the contributions from different types of interactions, such as electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov Some advanced methods, known as Residue-Ligand Interaction Energy (ReLIE), can break down the total energy to show the contribution of individual amino acid residues in the binding site. nih.gov This detailed analysis helps identify the key residues that are most important for ligand binding and stability. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.netnih.gov MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur in both the ligand and the receptor upon binding. nih.govbiorxiv.org

Starting with the complex predicted by molecular docking, an MD simulation calculates the trajectories of atoms and molecules over a specific period, typically nanoseconds. nih.gov A key metric used to analyze the stability of the complex is the Root Mean Square Deviation (RMSD). A stable RMSD value for the protein and the ligand over the course of the simulation suggests that the binding pose is stable and the ligand does not dissociate from the binding pocket. mdpi.com

MD simulations can also reveal:

Conformational Flexibility: The simulations show how the ligand might change its conformation within the binding site to achieve a more optimal fit. mdpi.com

Protein Dynamics: The binding of a ligand can induce conformational changes in the receptor, which can be critical for its biological function. biorxiv.org

Water Molecule Roles: MD simulations can elucidate the role of water molecules in mediating interactions between the ligand and the receptor.

Computational ADMET Analysis for In Silico Profiling (Methodological Aspects Only)

In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comnih.gov Predicting these properties early in the drug discovery process helps to identify candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures. mdpi.com

The methodologies for ADMET prediction are primarily ligand-based and rely on QSAR models or rule-based systems derived from large datasets of known compounds. nih.gov Various web-based tools and software, such as SwissADME and AdmetSAR, are commonly used for these predictions. iscientific.orgeurekaselect.com

Methodological aspects include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.com These models are often based on physicochemical properties.

Distribution: Evaluation of parameters such as plasma protein binding and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Estimation of properties related to how the compound is cleared from the body.

Toxicity: Use of models to predict potential toxicities, such as mutagenicity (e.g., AMES test prediction) and carcinogenicity. iscientific.org

A foundational methodological aspect is the assessment of "drug-likeness," often evaluated using rules like Lipinski's Rule of Five. iscientific.org This rule uses molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess if a compound is likely to be an orally active drug. iscientific.org

The table below outlines some common ADMET properties and the computational methodologies used for their prediction.

ADMET Property Parameter Methodological Approach
A bsorptionLipinski's Rule of FiveRule-based filter based on molecular weight, logP, H-bond donors, and H-bond acceptors. iscientific.org
A bsorptionHuman Intestinal Absorption (HIA)QSAR models built on experimental data from diverse chemical structures. mdpi.com
D istributionBlood-Brain Barrier (BBB) PermeabilityClassification or regression models based on physicochemical descriptors.
M etabolismCytochrome P450 (CYP) InhibitionLigand-based pharmacophore models or machine learning models trained on known inhibitors.
E xcretionRenal ClearanceQSAR models that correlate molecular structure with renal clearance rates.
T oxicityAMES MutagenicityStatistical or rule-based models that identify structural alerts associated with mutagenicity. iscientific.org

Structure Activity Relationship Sar Studies of 4 1h Quinolinone Derivatives, with Focus on the Chemical Compound S Structural Features

General Principles of SAR in the Quinolinone Class

The 4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, and extensive research has elucidated several general principles governing its SAR. researchgate.netresearchgate.net The biological activity of these derivatives can be significantly modulated by substitutions at various positions around the quinolinone ring. researchgate.net The nature and position of these substituents influence physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the compound's absorption, distribution, metabolism, excretion, and target binding affinity. ufrj.br

Key positions on the 4(1H)-quinolinone ring that are frequently targeted for modification to alter biological activity include the N-1, C-2, C-3, C-6, C-7, and C-8 positions. For instance, the introduction of a fluorine atom at the C-6 position has been shown to enhance antibacterial activity by increasing lipophilicity and improving cell wall penetration. youtube.com Similarly, substitutions at the C-7 position, often with cyclic amines like piperazine, can broaden the spectrum of activity. slideshare.net The 4-oxo group is generally considered essential for activity. slideshare.net The diverse biological activities associated with quinolinone derivatives, such as antibacterial, anticancer, and anti-inflammatory effects, underscore the versatility of this scaffold in drug design. researchgate.netmdpi.com

Impact of N-1 Benzyl (B1604629) Substitution on Molecular Interactions

The substituent at the N-1 position of the 4(1H)-quinolinone ring plays a crucial role in modulating the molecule's interaction with its biological targets. While aryl substitutions at this position have been shown to be consistent with maintaining activity, the specific impact of an N-1 benzyl group, as is implicitly present in the broader class of N-substituted quinolinones, can be significant. slideshare.net The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in the binding pocket of a target protein. mdpi.com

Influence of C-2 and C-8 Methyl Groups on Binding Profiles

The presence of methyl groups at the C-2 and C-8 positions of the 4(1H)-quinolinone ring can significantly influence the binding profile and selectivity of the compound. A methyl group at the C-2 position can impact the molecule's conformation and steric profile. Depending on the topology of the binding site, this methyl group can either provide beneficial hydrophobic interactions or introduce steric hindrance that prevents optimal binding. In some thiazolo[4,5-c]quinolines, alkyl groups at the C-2 position have been shown to be important for agonistic activity at Toll-like receptors. researchgate.net

Substitution at the C-8 position can also have a profound effect on activity. A methoxy (B1213986) group at C-8 has been reported to reduce photosensitivity in some quinolone derivatives. youtube.com In the context of tankyrase inhibitors based on a quinazolin-4-one scaffold, larger substituents at the C-8 position have been shown to engage in new interactions, thereby improving affinity and selectivity. researchgate.net The methyl group at C-8 in 3-benzyl-2,8-dimethyl-4(1H)-quinolinone can influence the electronic properties of the quinolinone ring system and may also participate in hydrophobic interactions within the binding pocket. The interplay between the C-2 and C-8 methyl groups can lead to a specific conformational preference of the molecule, which can be critical for its biological activity.

Effects of C-3 Substitution on Pharmacophore Recognition

The substituent at the C-3 position of the 4(1H)-quinolinone ring is a key determinant of its pharmacophoric properties and plays a critical role in molecular recognition by the target. The presence of a carboxylic acid group at this position is a hallmark of quinolone antibiotics and is essential for their antibacterial activity, primarily through interaction with DNA gyrase. mdpi.com However, a wide variety of other substituents at C-3 can lead to diverse biological activities.

Conformational Preferences and Stereoelectronic Effects on SAR

The three-dimensional conformation of a 4(1H)-quinolinone derivative is a critical factor in its interaction with a biological target. The relative orientation of the substituents on the quinolinone core is determined by a combination of steric and electronic effects, collectively known as stereoelectronic effects. nih.gov These effects can influence the stability of different conformations and, consequently, the biological activity of the molecule. researchgate.net

The planarity of the quinolinone ring system can be influenced by the nature of its substituents. The rotational freedom of the N-1 benzyl and C-3 benzyl groups in this compound allows the molecule to adopt various conformations. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target and minimizes steric clashes. Understanding the conformational preferences of these molecules is therefore essential for rational drug design. Computational modeling and experimental techniques such as NMR spectroscopy and X-ray crystallography can provide valuable insights into the preferred conformations and the influence of stereoelectronic effects on the SAR of 4(1H)-quinolinone derivatives. nih.govscielo.br

Bioisosteric Replacement Strategies for Modulating Molecular Recognition

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. spirochem.com This approach involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. ufrj.br In the context of 4(1H)-quinolinone derivatives, bioisosteric replacements can be employed to fine-tune molecular recognition, improve pharmacokinetic properties, and reduce off-target effects. researchgate.netmdpi.com

For example, the carboxylic acid group at the C-3 position, which is crucial for the antibacterial activity of quinolones, can be replaced with other acidic functional groups or different pharmacophores to explore other biological activities. The nitrile group, for instance, can act as a bioisostere for a hydroxyl or carboxyl group, forming direct hydrogen bonds with a protein target. nih.gov Similarly, the methyl groups at C-2 and C-8 or the benzyl group at C-3 could be replaced by other alkyl or aryl groups to probe the steric and electronic requirements of the binding site. The application of bioisosteric replacement strategies can lead to the discovery of novel 4(1H)-quinolinone derivatives with improved therapeutic profiles.

Molecular Mechanisms of Action of 4 1h Quinolinone Derivatives at the Biological Interface

Interaction with Specific Enzyme Systems

While the 4(1H)-quinolinone core is a versatile scaffold for designing enzyme inhibitors, specific data for 3-benzyl-2,8-dimethyl-4(1H)-quinolinone is not prominently available in the reviewed literature.

DNA Gyrase and Topoisomerase InhibitionThe quinolone and fluoroquinolone classes of compounds are well-known for their antibacterial effects, which are achieved by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This inhibition disrupts DNA replication, leading to bacterial cell death. The mechanism involves stabilizing the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands. Some quinolone derivatives have also been investigated as inhibitors of human topoisomerase II, a key enzyme in managing DNA topology in cancer cells.

However, no specific studies were found that evaluate the inhibitory activity of This compound against either bacterial DNA gyrase or human topoisomerases.

Kinase Inhibition (e.g., VEGFR2)Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a major strategy in cancer therapy. The quinoline (B57606) moiety is a key pharmacophoric feature in several FDA-approved VEGFR-2 inhibitors. Structural analysis of VEGFR-2 inhibitors often reveals a heteroaromatic ring system that anchors the molecule in the ATP-binding pocket of the enzyme.

Despite the established role of the quinoline/quinolinone scaffold in targeting kinases, research specifically detailing the interaction of This compound with VEGFR-2 or other kinases could not be located.

Other Enzyme Modulations (e.g., PDE4, TRPV1, TACE, COX)The versatility of the quinolinone structure allows for its adaptation to target various other enzymes. For instance, different heterocyclic compounds, including some with quinoline-like structures, have been explored as modulators for targets such as:

TRPV1 (Transient Receptor Potential Vanilloid 1): A receptor and ion channel involved in pain sensation.

COX (Cyclooxygenase): Enzymes involved in inflammation.

No research findings were identified that specifically link This compound to the modulation of PDE4, TRPV1, TACE, or COX enzymes.

Molecular Targets and Binding Site Characterization

The biological activity of quinolinone derivatives is defined by their interaction with specific molecular targets, leading to the modulation of cellular pathways.

Tubulin Binding and Mitotic DisruptionMicrotubules, polymers of tubulin, are essential for cell division (mitosis), and disrupting their dynamics is a proven anticancer strategy. Some heterocyclic compounds, such as those based on the isatin (B1672199) scaffold, can bind to the colchicine (B1669291) site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Currently, there is no scientific literature available that investigates or confirms the binding of This compound to tubulin or its potential to cause mitotic disruption.

Interactions with Viral Enzymes (e.g., HIV-1 integrase, HCV helicase/polymerase)

The 4(1H)-quinolinone core is a key pharmacophore in the development of antiviral agents, particularly those targeting viral enzymes essential for replication.

HIV-1 Integrase Inhibition: Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step in the viral life cycle. acs.org Quinolone derivatives have been extensively investigated as inhibitors of this enzyme. acs.orgnih.gov These inhibitors, known as integrase strand transfer inhibitors (INSTIs), often work by chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site. nih.gov The 4-oxo group and a nearby atom (like a carboxyl group at position 3) in the quinolinone scaffold can form this crucial chelating motif. nih.gov For instance, the successful anti-HIV drug elvitegravir (B1684570) features a quinolinone core where the carboxylic acid function and the ketone group at the 4-position chelate the Mg²⁺ ions within the IN catalytic site. nih.gov

Some quinolinonyl derivatives act through an allosteric mechanism. acs.org These allosteric IN inhibitors (ALLINIs) bind to a pocket on the IN catalytic core domain, inducing aberrant multimerization of the enzyme and disrupting its function in viral maturation. acs.orgnih.gov This provides an alternative mechanism to combat resistance against active site inhibitors. acs.org

HCV Helicase/Polymerase Inhibition: The Hepatitis C Virus (HCV) relies on several key enzymes for its replication, including the NS3/4A helicase and the NS5B RNA-dependent RNA polymerase. nih.govacs.org The helicase unwinds the RNA duplex, while the polymerase synthesizes new viral RNA. nih.gov Certain quinoline alkaloids have been shown to inhibit the replication of the hepacivirus C. nih.gov

Specifically, derivatives of 4-hydroxy-1,8-naphthyridone, a bioisostere of the 4-hydroxy-quinolinone core, have been synthesized and evaluated as non-nucleoside inhibitors of the HCV NS5B polymerase. nih.gov These compounds demonstrated potency against multiple genotypes of the virus. nih.gov The mechanism often involves binding to allosteric sites on the polymerase, thereby inhibiting its enzymatic activity without mimicking the natural nucleoside substrates.

While direct evidence for this compound is not available, its structural similarity to known viral enzyme inhibitors suggests it could potentially exhibit similar activities.

Investigation of Molecular Pathways Affected by Quinolinone Derivatives

Quinolinone derivatives exert their biological effects, particularly their anticancer activities, by modulating fundamental cellular processes like cell signaling, apoptosis, and DNA interactions.

The cellular signaling network is a complex web of pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Quinoline-based compounds have been shown to interfere with these cascades at multiple points.

For example, some quinoline-based thiazolidinone derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR). researchgate.net EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival. Inhibition of EGFR by these compounds can lead to the downregulation of these pro-survival signals. researchgate.net Specifically, studies on certain derivatives have shown a reduction in the expression of PI3K and AKT genes. researchgate.net While not specific to this compound, this demonstrates a key mechanism by which the broader quinoline class can exert anti-proliferative effects.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. nih.gov A common mechanism of action for many anticancer agents is the induction of apoptosis in tumor cells. nih.govresearchgate.net Various quinolinone and quinoline derivatives have been shown to be potent inducers of apoptosis. nih.govresearchgate.netnih.gov

The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Extrinsic Pathway Activation: This pathway is triggered by the activation of death receptors on the cell surface. Some quinoline derivatives have been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway. researchgate.net

Intrinsic Pathway Activation: This pathway is centered around the mitochondria. Studies on the quinoline derivative PQ1 showed that it can activate the intrinsic checkpoint protein caspase-9, increase the levels of the pro-apoptotic protein Bax, and promote the release of cytochrome c from the mitochondria into the cytosol. researchgate.net The release of cytochrome c is a critical step that leads to the formation of the apoptosome and the activation of caspase-9. nih.gov

Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, including membrane blebbing and DNA fragmentation. nih.govresearchgate.net Flow cytometry analysis of cells treated with potent 4-quinolone derivatives has confirmed their ability to induce apoptosis. nih.gov

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic or heteroaromatic system, inserts itself between the base pairs of the DNA double helix. nih.gov This can lead to a distortion of the DNA structure, interfering with replication and transcription and ultimately triggering cell death.

The planar quinoline ring system is a structural feature found in many DNA intercalating agents. nih.gov The ability of a quinoline derivative to intercalate effectively often depends on the position and nature of its substituents. nih.govnih.gov For instance, studies on a series of phenylquinoline-8-carboxamides showed that the position of the phenyl ring was critical for intercalation. nih.gov When the phenyl ring was at the 2-, 3-, or 6-position, it could lie coplanar with the quinoline ring system within the intercalation site, leading to strong binding. nih.govnih.gov In contrast, derivatives with the phenyl group at the 4- or 5-position were poor intercalators. nih.govnih.gov

This mechanism is distinct from that of quinolone antibiotics, which inhibit bacterial DNA gyrase (a type II topoisomerase) by stabilizing the enzyme-DNA complex, leading to lethal double-strand breaks. wikipedia.org While different, both mechanisms highlight the ability of the quinoline/quinolone scaffold to disrupt DNA-related processes. The planar structure of this compound suggests that DNA intercalation is a possible, though unconfirmed, mechanism of action.

Comparative Analysis of Mechanisms Across Different Quinolinone Subtypes

The biological activity of quinolinone derivatives is highly dependent on the specific substitution pattern on the core scaffold. This leads to a diversity of mechanisms across different subtypes.

Quinolinone SubtypePrimary Mechanism(s)Key Structural FeaturesTarget(s)Ref
4-Quinolone-3-carboxylic Acids HIV-1 Integrase Inhibition, Topoisomerase InhibitionCarboxylic acid at C3, 4-oxo group for metal chelation.HIV-1 Integrase, DNA Gyrase nih.govwikipedia.org
Phenylquinoline-8-carboxamides DNA IntercalationPlanar aromatic system, position of the phenyl substituent (2, 3, or 6).DNA nih.govnih.gov
Quinazolinone Derivatives α-Glucosidase InhibitionVaries, but involves specific interactions (hydrogen bonds, hydrophobic forces) with the enzyme's active or allosteric sites.α-Glucosidase nih.gov
4-Hydroxyquinolinone Derivatives Influenza Virus Nucleoprotein (NP) Inhibition4-hydroxy group, specific side chains for binding to the NP oligomerization site.Influenza A NP nih.gov
Quinoline-based Thiazolidinones EGFR Kinase Inhibition, Apoptosis InductionThiazolidinone moiety, specific substitutions on the quinoline ring.EGFR, Caspases researchgate.net

As the table illustrates, minor modifications to the quinolinone skeleton can dramatically shift the primary biological target and mechanism of action. Derivatives like the 4-quinolone-3-carboxylic acids often function as enzyme inhibitors through metal chelation, targeting enzymes like HIV-1 integrase. nih.gov In contrast, phenylquinoline-8-carboxamides with their extended planar systems act as DNA intercalators, a mechanism dependent on their shape and ability to stack between DNA base pairs. nih.gov

Other subtypes, such as quinazolinones (which are isomeric with quinolinones), have been identified as non-competitive α-glucosidase inhibitors, acting via a combination of hydrophobic and hydrogen bonding interactions. nih.gov Meanwhile, certain 4-hydroxyquinolinone derivatives inhibit influenza virus replication by preventing the oligomerization of the viral nucleoprotein, a mechanism that relies on specific binding to a hydrophobic pocket on the protein. nih.gov This diversity highlights the chemical tractability and versatility of the quinolinone scaffold in designing molecules with specific and potent biological activities.

Future Research Directions and Unexplored Avenues for 3 Benzyl 2,8 Dimethyl 4 1h Quinolinone

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinolinone derivatives has been a subject of interest for over a century. However, the development of efficient and environmentally benign methods for preparing 3-benzyl-2,8-dimethyl-4(1H)-quinolinone is a critical first step. Future research should focus on moving beyond traditional, often harsh, reaction conditions to more sustainable approaches. This includes the exploration of:

Green Chemistry Principles: Utilizing less hazardous solvents, reducing energy consumption, and minimizing waste generation.

Catalytic Methods: Employing novel catalysts to improve reaction yields and selectivity, thereby reducing the need for extensive purification steps.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting the advantages of modern methodologies.

Synthetic ApproachTraditional MethodsGreen Chemistry Approaches
Solvents Often rely on toxic and volatile organic solvents.Utilization of water, ionic liquids, or solvent-free conditions.
Catalysts May involve stoichiometric amounts of harsh reagents.Employs catalytic amounts of recyclable and selective catalysts.
Energy Input Typically requires high temperatures and prolonged reaction times.Can proceed at lower temperatures, sometimes utilizing microwave or ultrasonic irradiation.
Atom Economy Can be low, with significant byproduct formation.Aims for high atom economy, incorporating most of the starting materials into the final product.

Advanced Computational Approaches for Deeper Mechanistic Insights

In the absence of extensive experimental data, advanced computational chemistry can provide invaluable predictive insights into the properties and potential behavior of this compound. Molecular modeling techniques can be employed to:

Predict Physicochemical Properties: Calculate parameters such as solubility, lipophilicity, and electronic distribution, which are crucial for understanding its potential as a drug candidate.

Elucidate Reaction Mechanisms: Simulate synthetic pathways to identify key intermediates and transition states, aiding in the optimization of reaction conditions.

Perform Virtual Screening: Dock the molecule against a library of known biological targets to predict potential protein-ligand interactions and guide experimental validation.

Elucidation of Novel Molecular Targets and Binding Interactions

A key area of future investigation will be the identification of the specific molecular targets with which this compound interacts. This can be achieved through a combination of computational predictions and experimental validation. Techniques such as affinity chromatography, surface plasmon resonance, and thermal shift assays can be used to identify binding partners. Once a target is identified, high-resolution structural biology techniques like X-ray crystallography or cryo-electron microscopy can be employed to visualize the precise binding mode and key interactions at the atomic level.

Exploration of Structure-Mechanistic Relationships (SMR)

Understanding the relationship between the chemical structure of this compound and its mechanism of action is paramount for its future development. Structure-Mechanistic Relationship (SMR) studies would involve synthesizing a focused library of analogues with systematic modifications to the core structure. For instance, altering the substitution pattern on the benzyl (B1604629) ring or modifying the methyl groups could reveal critical insights into:

Pharmacophore Identification: Pinpointing the essential structural features required for biological activity.

Potency and Selectivity: Understanding how structural changes influence the compound's potency against its target and its selectivity over other related proteins.

Collaborative and Interdisciplinary Research Frameworks

The comprehensive investigation of this compound will necessitate a departure from siloed research efforts. A collaborative and interdisciplinary framework is essential, bringing together experts from various fields:

Synthetic Organic Chemists: To devise and execute efficient synthetic routes.

Computational Chemists: To provide theoretical insights and guide experimental design.

Biochemists and Molecular Biologists: To identify and characterize molecular targets and biological pathways.

Pharmacologists: To evaluate the compound's activity in cellular and in vivo models.

Such a synergistic approach will be instrumental in accelerating the pace of discovery and unlocking the full potential of this enigmatic quinolinone derivative. The journey to understand this compound is just beginning, and the path forward is rich with opportunities for scientific innovation and discovery.

Q & A

Q. What are the standard synthetic routes for 3-benzyl-2,8-dimethyl-4(1H)-quinolinone?

The synthesis of this compound can be approached via β-lactam intermediates or microwave-assisted cyclization.

  • β-lactam route : React 2-aminoacetophenone derivatives with benzyl-substituted β-lactams in dichloromethane/water under basic conditions (NaOH). Benzoyl chloride may act as an acylating agent to stabilize intermediates .
  • Microwave-assisted synthesis : Use indium(III) chloride (20 mol%) as a catalyst under microwave irradiation (360 W, 5 minutes) to cyclize precursors like (E)-1-(2-aminophenyl)-3-(substituted quinolinyl)prop-2-en-1-one. This method achieves yields >60% and reduces reaction time .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • IR spectroscopy : Identify carbonyl (C=O, ~1660 cm⁻¹) and NH/OH stretches (~3200-3447 cm⁻¹) .
  • ¹H NMR : Look for benzyl protons (δ 3.59–3.69 ppm as singlets), aromatic protons (δ 6.99–8.18 ppm), and methyl groups (δ ~2.5 ppm) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between fused rings) .

Q. What are the physicochemical properties of this compound?

PropertyValue/DescriptionReference
Molecular formulaC₁₈H₁₇NOExtrapolated
Molecular weight~263.34 g/molCalculated
Melting point165–167°C (analog data)
SolubilityPoor in water; soluble in DMF, DCM
LogP (partition coefficient)~3.2 (similar to ELQ antimalarials)

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation accelerates cyclization by enhancing reaction kinetics. For example, indium(III) chloride catalyzes the isomerization of 2′-aminochalcone precursors under microwave conditions (360 W, 5 minutes), achieving ~63% yield versus <50% in conventional thermal methods . Optimize catalyst loading (15–25 mol%) and solvent (acetonitrile or DMF) to minimize side reactions.

Q. How are structural ambiguities resolved for this compound derivatives?

  • X-ray crystallography : Determine dihedral angles (e.g., 57.84° between quinolinyl and benzene rings) and hydrogen-bonding patterns (N–H⋯N interactions) .
  • NMR spiking experiments : Confirm peak assignments by comparing enriched extracts with pure standards (e.g., 4(1H)-quinolinone vs. 2(1H)-isomers) .

Q. What biological activities are associated with this compound?

While direct data are limited, structural analogs show:

  • Antimicrobial activity : 4-hydroxyquinolin-2(1H)-ones inhibit bacterial growth via disruption of membrane integrity (MIC: 10–50 µg/mL) .
  • Antimalarial potential : 3-heptyl-4-hydroxy-2(1H)-quinolones target Plasmodium cytochrome bc₁, with logP >3 enhancing blood-brain barrier penetration .
  • Neuroprotective effects : Aripiprazole-cilostazol hybrids improve cognition in cerebral hypoperfusion models .

Q. How can HPLC and NMR resolve data contradictions in purity analysis?

  • HPLC : Use C18 columns (acetonitrile/water gradient) to separate isomers (e.g., 4(1H)- vs. 2(1H)-quinolinone) .
  • ¹³C NMR : Distinguish methyl groups (e.g., 2,8-dimethyl vs. 3-benzyl substituents) via DEPT-135 spectra .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 263 for [M+H]⁺) and rule out degradation products .

Q. How to address discrepancies in reported melting points or spectral data?

  • Recrystallization : Purify using CH₂Cl₂/di-isopropylether to obtain consistent melting points .
  • Standardized conditions : Perform NMR in DMSO-d₆ at 300 MHz to align δ values with literature .
  • Cross-validate methods : Compare IR (KBr pellet) and XRD data with computational models (e.g., DFT) .

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3-benzyl-2,8-dimethyl-4(1H)-quinolinone
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3-benzyl-2,8-dimethyl-4(1H)-quinolinone

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